molecular formula C14H12Cl2N2OS B2690545 N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide CAS No. 1424626-41-4

N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B2690545
CAS No.: 1424626-41-4
M. Wt: 327.22
InChI Key: AORVLEXWTMMYHQ-UHFFFAOYSA-N
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Description

“N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” is a synthetic organic compound that features a thiolane ring, a cyanide group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” typically involves the following steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable diene with a sulfur-containing reagent under acidic or basic conditions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

    Attachment of the Dichlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl halide and a suitable catalyst.

    Formation of the Prop-2-enamide Moiety: This can be achieved through an amide coupling reaction using acryloyl chloride and an amine precursor.

Industrial Production Methods

In an industrial setting, the production of “this compound” would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine or an aldehyde.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of “N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide: can be compared with other thiolane-containing compounds, cyanide-containing compounds, and dichlorophenyl-containing compounds.

  • Examples include N-(3-cyanothiolan-3-yl)-3-phenylprop-2-enamide , N-(3-cyanothiolan-3-yl)-3-(2,4-dichlorophenyl)prop-2-enamide , and N-(3-cyanothiolan-3-yl)-3-(2,6-difluorophenyl)prop-2-enamide .

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-11-2-1-3-12(16)10(11)4-5-13(19)18-14(8-17)6-7-20-9-14/h1-5H,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORVLEXWTMMYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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